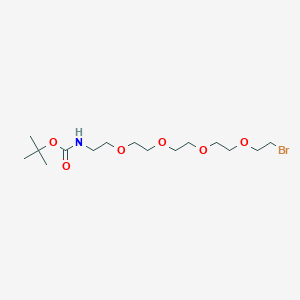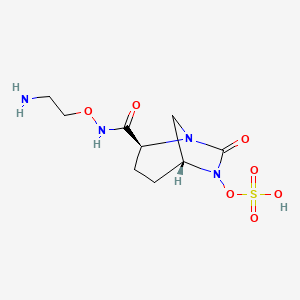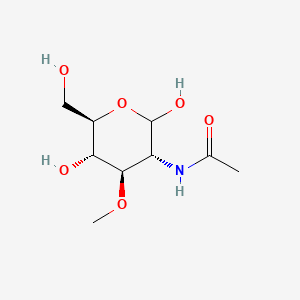
N-Boc-PEG4-bromure
Vue d'ensemble
Description
N-Boc-PEG4-bromide is a polyethylene glycol derivative containing a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the Boc group can be deprotected under mild acidic conditions to form the free amine .
Applications De Recherche Scientifique
N-Boc-PEG4-bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, N-Boc-PEG4-bromide is used as a building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Biology
In biological research, N-Boc-PEG4-bromide is used to modify biomolecules such as proteins and peptides. The polyethylene glycol spacer enhances the solubility and stability of the modified biomolecules, making them more suitable for biological applications .
Medicine
In medicine, N-Boc-PEG4-bromide is used in the development of drug delivery systems. The polyethylene glycol spacer improves the pharmacokinetic properties of drugs, enhancing their solubility and bioavailability .
Industry
In the industrial sector, N-Boc-PEG4-bromide is used in the production of advanced materials and coatings.
Mécanisme D'action
Target of Action
N-Boc-PEG4-bromide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are E3 ubiquitin ligases in the case of PROTACs and specific antigens in the case of ADCs .
Mode of Action
In the context of PROTACs, N-Boc-PEG4-bromide serves as a linker connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, N-Boc-PEG4-bromide acts as a cleavable linker that connects an antibody to a cytotoxic drug .
Biochemical Pathways
The biochemical pathways affected by N-Boc-PEG4-bromide are primarily related to protein degradation. In PROTACs, the compound enables the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . In ADCs, the compound allows the selective delivery of cytotoxic drugs to cells expressing the antigen recognized by the antibody .
Pharmacokinetics
The pharmacokinetics of N-Boc-PEG4-bromide would largely depend on the specific PROTAC or ADC in which it is incorporated. The hydrophilic polyethylene glycol (peg) spacer in n-boc-peg4-bromide is known to increase solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The result of N-Boc-PEG4-bromide’s action is the selective degradation of target proteins in the case of PROTACs , or the targeted delivery of cytotoxic drugs in the case of ADCs . This can lead to the modulation of cellular processes or the selective killing of certain cells, respectively.
Action Environment
The action of N-Boc-PEG4-bromide can be influenced by various environmental factors. For instance, the pH of the environment could affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other biomolecules.
Analyse Biochimique
Biochemical Properties
N-Boc-PEG4-bromide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
N-Boc-PEG4-bromide, as a part of PROTACs, influences cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-Boc-PEG4-bromide involves its role in the formation of PROTACs . The bromide group in N-Boc-PEG4-bromide is a good leaving group for nucleophilic substitution reactions, facilitating the formation of PROTACs .
Temporal Effects in Laboratory Settings
The effects of N-Boc-PEG4-bromide, as part of PROTACs, can change over time in laboratory settings . The stability, degradation, and long-term effects on cellular function of N-Boc-PEG4-bromide would depend on the specific PROTACs it is part of and the conditions of the experiment .
Dosage Effects in Animal Models
The effects of N-Boc-PEG4-bromide in animal models would depend on the specific PROTACs it is part of and the dosage used . Threshold effects, as well as any toxic or adverse effects at high doses, would need to be determined in studies using the specific PROTACs.
Metabolic Pathways
The metabolic pathways that N-Boc-PEG4-bromide is involved in would depend on the specific PROTACs it is part of . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-Boc-PEG4-bromide within cells and tissues would depend on the specific PROTACs it is part of . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Boc-PEG4-bromide would depend on the specific PROTACs it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-PEG4-bromide is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butoxycarbonyl chloride to introduce the Boc-protected amino groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine .
Industrial Production Methods
Industrial production of N-Boc-PEG4-bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-PEG4-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Deprotection: The Boc group is removed using mild acids such as trifluoroacetic acid or hydrochloric acid in dichloromethane
Major Products
Nucleophilic Substitution: The major products are typically substituted polyethylene glycol derivatives where the bromide group is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of polyethylene glycol
Comparaison Avec Des Composés Similaires
N-Boc-PEG4-bromide can be compared with other polyethylene glycol derivatives such as N-Boc-PEG5-bromide and N-Boc-PEG3-bromide .
Similar Compounds
N-Boc-PEG5-bromide: Similar to N-Boc-PEG4-bromide but with an additional ethylene glycol unit, providing a longer spacer.
N-Boc-PEG3-bromide: Contains one less ethylene glycol unit compared to N-Boc-PEG4-bromide, resulting in a shorter spacer
Uniqueness
N-Boc-PEG4-bromide is unique due to its specific spacer length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where moderate spacer length is required .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVSWOWVSWAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)


![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)







